

Application Notes and Protocols for Measuring Neuromedin U-25 Induced Calcium Mobilization

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Compound of Interest

Compound Name: Neuromedin U-25 (porcine)

Cat. No.: B1591221

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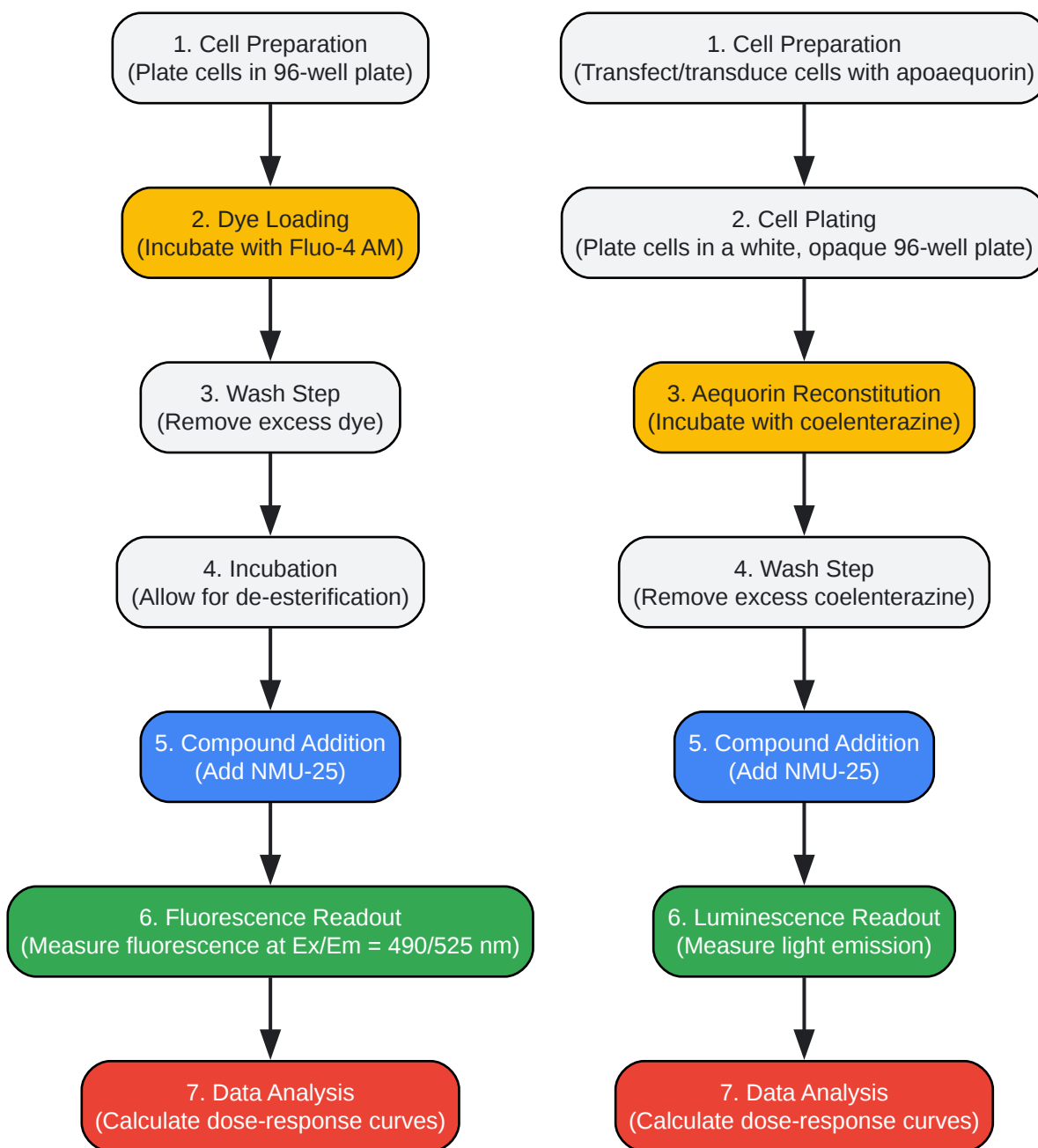
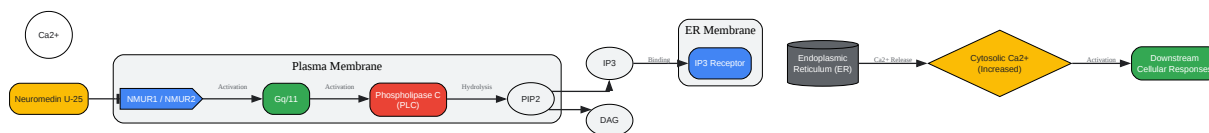
Introduction

Neuromedin U (NMU) is a highly conserved neuropeptide that exerts a wide range of biological effects through its two G protein-coupled receptors (GPCRs), Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2).[1] Human NMU exists as a 25-amino acid peptide (NMU-25).[2] The signaling pathways initiated by NMU are complex and tissue-specific. Both NMUR1 and NMUR2 are known to couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, a phenomenon known as calcium mobilization.[3] This transient increase in intracellular calcium is a critical second messenger, mediating a variety of cellular responses. Additionally, evidence suggests that NMU receptors can also couple to Gi/o proteins, which can modulate adenylyl cyclase activity and ion channels.[3]

The measurement of NMU-25 induced calcium mobilization is a fundamental tool for studying the pharmacology of its receptors, screening for novel agonists and antagonists, and elucidating the physiological roles of the NMU system. This document provides detailed application notes and protocols for commonly used techniques to quantify these calcium signals.

Signaling Pathway of Neuromedin U-25 Induced Calcium Mobilization

The canonical signaling pathway leading to calcium mobilization upon NMU-25 binding to its receptors is depicted below.



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References

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